molecular formula C22H23ClN2O4S B2674090 ethyl 4-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 526189-42-4

ethyl 4-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2674090
CAS No.: 526189-42-4
M. Wt: 446.95
InChI Key: NRJPSTBEZFXOAW-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and a sulfanylidene tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorophenylmethanol with 3-methoxybenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethyl acetoacetate and thiourea under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of ethyl 4-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(3-chlorophenyl)-4-(4-methoxyphenyl)-2-oxo-3-cyclohexene-1-carboxylate
  • 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid derivatives
  • Phenoxy acetamide derivatives

Uniqueness

Ethyl 4-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development .

Properties

IUPAC Name

ethyl 4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4S/c1-4-28-21(26)19-13(2)24-22(30)25-20(19)15-7-10-17(18(11-15)27-3)29-12-14-5-8-16(23)9-6-14/h5-11,20H,4,12H2,1-3H3,(H2,24,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJPSTBEZFXOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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